molecular formula C13H14O3 B14460793 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde CAS No. 71672-22-5

8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde

Cat. No.: B14460793
CAS No.: 71672-22-5
M. Wt: 218.25 g/mol
InChI Key: IRMONAYMIVIKDK-UHFFFAOYSA-N
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Description

8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a methoxy group at the 8th position, two methyl groups at the 2nd position, and an aldehyde group at the 6th position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Formylation: The aldehyde group at the 6th position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid.

    Reduction: 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-methanol.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2H,8H-Benzo[1,2-b3,4-b’]dipyran-2-one, 8,8-dimethyl-:

    Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-:

Uniqueness

8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

71672-22-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

8-methoxy-2,2-dimethylchromene-6-carbaldehyde

InChI

InChI=1S/C13H14O3/c1-13(2)5-4-10-6-9(8-14)7-11(15-3)12(10)16-13/h4-8H,1-3H3

InChI Key

IRMONAYMIVIKDK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C=O)OC)C

Origin of Product

United States

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